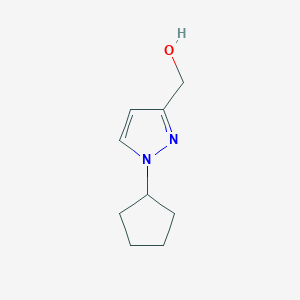
(1-Cyclopentyl-1H-pyrazol-3-yl)methanol
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
“(1-Cyclopentyl-1H-pyrazol-3-yl)methanol” is a chemical compound with the molecular formula C9H14N2O . It is a solid substance and is stored at room temperature . The compound has a molecular weight of 166.22 .
Molecular Structure Analysis
The molecular structure of “this compound” is characterized by a five-membered cyclopentyl ring attached to a pyrazol ring, which is further attached to a methanol group . The InChI code for this compound is 1S/C9H14N2O/c10-5-6-3-4-9(8-6)7-1-2-7/h3-4,7,10H,1-2,5H2 .Chemical Reactions Analysis
There is limited information available on the specific chemical reactions involving “this compound”. Pyrazole-based compounds are known to exhibit a variety of chemical reactions, and their reactivity can be influenced by the nature of the substituents on the pyrazole ring .Physical And Chemical Properties Analysis
“this compound” is a solid substance . It has a molecular weight of 166.22 and is stored at room temperature .Scientific Research Applications
Medicinal Chemistry
Pyrazoles have a wide range of applications in medicinal chemistry . They are used as scaffolds in the synthesis of bioactive chemicals . The pyrazole moiety has many pharmacological functions .
Drug Discovery
In the field of drug discovery, pyrazoles are frequently used due to their structural versatility and wide range of biological activities . They are often used as building blocks in the synthesis of complex drug molecules .
Agrochemistry
Pyrazoles are also used in agrochemistry . They are used in the synthesis of various agrochemicals due to their ability to interact with biological targets .
Coordination Chemistry
In coordination chemistry, pyrazoles are used as ligands to form complexes with various metals . These complexes have diverse applications in catalysis, materials science, and other areas .
Organometallic Chemistry
Pyrazoles are used in organometallic chemistry . They can form organometallic compounds with various metals, which have applications in catalysis, materials science, and other areas .
Synthesis of Heterocycles
Pyrazoles are used in the synthesis of heterocycles . They can be synthesized using various strategies such as multicomponent approach, dipolar cycloadditions, cyclocondensation of hydrazine with carbonyl system .
Supramolecular Structures
A series of novel 1,3,5-tris(1-phenyl-1H-pyrazol-5-yl)benzenes was used to assess the existence of planar stacking columns in supramolecular structures of pyrazoles . This class of molecules with different substituents may assist in understanding how small structural changes affect the supramolecular environment .
Future Directions
Mechanism of Action
Target of Action
Similar compounds have been known to exhibit antitubercular and antibacterial activity
Mode of Action
Based on the antitubercular activity of similar compounds , it can be hypothesized that this compound might interfere with the bacterial cell wall synthesis or protein synthesis, leading to the death of the bacteria
Result of Action
Similar compounds have shown significant antitubercular activity . This suggests that the compound could potentially inhibit the growth of Mycobacterium tuberculosis, leading to a decrease in the severity of tuberculosis infection.
properties
IUPAC Name |
(1-cyclopentylpyrazol-3-yl)methanol |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H14N2O/c12-7-8-5-6-11(10-8)9-3-1-2-4-9/h5-6,9,12H,1-4,7H2 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JRHLPBZLJUHMAZ-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCC(C1)N2C=CC(=N2)CO |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H14N2O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
166.22 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

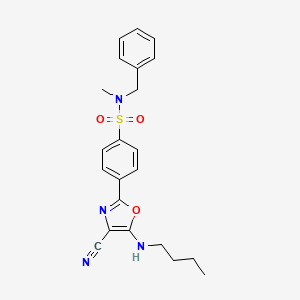
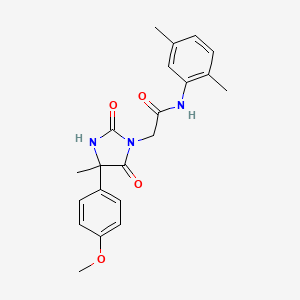
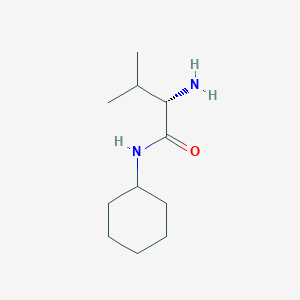
![N-(4-chlorophenyl)-4-[3-chloro-5-(trifluoromethyl)-2-pyridinyl]-4-(phenylsulfonyl)butanamide](/img/structure/B2888967.png)
![6-Tert-butyl-2-[1-(isoquinoline-1-carbonyl)piperidin-4-yl]pyridazin-3-one](/img/structure/B2888968.png)
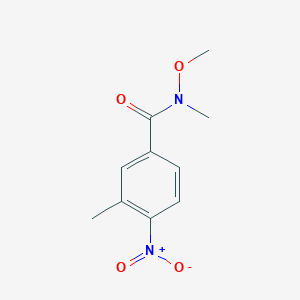


![9-Methyl-2-prop-2-ynylsulfanylpyrido[1,2-a][1,3,5]triazin-4-one](/img/structure/B2888976.png)
![1-[4-[1-(2-Chlorophenyl)ethyl]piperazin-1-yl]prop-2-en-1-one](/img/structure/B2888977.png)
![[2-Methyl-4-(piperidin-1-ylsulfonyl)phenoxy]acetic acid](/img/structure/B2888978.png)
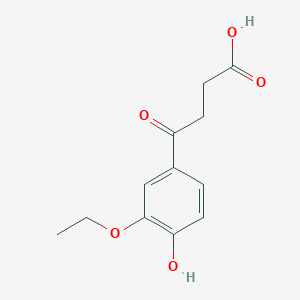
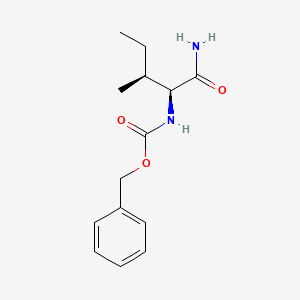
![4-(benzenesulfonyl)-2-(2-fluorophenyl)-N-[(furan-2-yl)methyl]-1,3-oxazol-5-amine](/img/structure/B2888986.png)